N-cycloheptyl-N~2~-ethyl-N~2~-(phenylsulfonyl)glycinamide
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Overview
Description
N-cycloheptyl-N~2~-ethyl-N~2~-(phenylsulfonyl)glycinamide is a synthetic organic compound with a molecular formula of C18H28N2O3S . This compound is characterized by the presence of a cycloheptyl group, an ethyl group, and a phenylsulfonyl group attached to a glycinamide backbone. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of N-cycloheptyl-N~2~-ethyl-N~2~-(phenylsulfonyl)glycinamide involves several steps. One common method includes the reaction of cycloheptylamine with ethyl chloroformate to form N-cycloheptyl-N-ethylcarbamate. This intermediate is then reacted with phenylsulfonyl chloride in the presence of a base such as triethylamine to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
N-cycloheptyl-N~2~-ethyl-N~2~-(phenylsulfonyl)glycinamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Scientific Research Applications
N-cycloheptyl-N~2~-ethyl-N~2~-(phenylsulfonyl)glycinamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of N-cycloheptyl-N~2~-ethyl-N~2~-(phenylsulfonyl)glycinamide involves its interaction with specific molecular targets. The phenylsulfonyl group is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
N-cycloheptyl-N~2~-ethyl-N~2~-(phenylsulfonyl)glycinamide can be compared with similar compounds such as:
N-cyclohexyl-N~2~-ethyl-N~2~-(phenylsulfonyl)glycinamide: This compound has a cyclohexyl group instead of a cycloheptyl group, leading to differences in its chemical and biological properties.
N-cycloheptyl-N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide: This compound has a methyl group instead of an ethyl group, which can affect its reactivity and interactions with molecular targets.
Properties
IUPAC Name |
2-[benzenesulfonyl(ethyl)amino]-N-cycloheptylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3S/c1-2-19(23(21,22)16-12-8-5-9-13-16)14-17(20)18-15-10-6-3-4-7-11-15/h5,8-9,12-13,15H,2-4,6-7,10-11,14H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIXBFIVNNWUIIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(=O)NC1CCCCCC1)S(=O)(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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